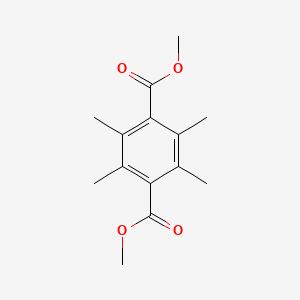![molecular formula C19H20N2O3S B2749985 N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-84-6](/img/structure/B2749985.png)
N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Sulfonamide-based hybrids, including compounds like N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects. Recent advances in the synthesis and development of two-component sulfonamide hybrids highlight the significance of incorporating various organic compounds to enhance biological activity. Specifically, hybrids containing coumarin, indole, and quinoline demonstrate promising pharmacological potentials (Ghomashi et al., 2022).
Novel Synthesis Approaches
Innovative methods for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and related compounds, have been developed using green chemistry principles. Dimethyl sulfoxide (DMSO) plays a dual role as both a reactant and solvent, enabling the production of a wide range of products with moderate to excellent yields. This approach underscores the versatility of DMSO in facilitating the synthesis of complex heterocyclic compounds, offering a sustainable alternative to traditional methods (Xie et al., 2017).
Antimicrobial Applications
The antimicrobial potential of quinoline-sulfonamide derivatives has been explored, with several compounds demonstrating high activity against Gram-positive bacteria. This research underscores the value of integrating the quinoline structure with sulfonamide moieties to create effective antimicrobial agents. The synthesis process and biological evaluation of these compounds provide insights into their potential use in treating microbial infections (2022).
Anticancer and Radiosensitizing Properties
Sulfonamides with quinoline and pyrimidoquinoline groups have been investigated for their anticancer and radiosensitizing effects. These compounds exhibit significant in vitro anticancer activity against liver cancer cells, highlighting their potential in cancer therapy. The structural features of these derivatives, including the sulfonamide moiety, play a crucial role in their biological activity, offering new avenues for anticancer drug development (Ghorab et al., 2015).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions may alter the conformation or activity of the target, leading to changes in cellular function.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structure, it could potentially interfere with a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially induce a wide range of effects, from altering gene expression to disrupting cellular structures .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific type of cells or tissues in which it is present .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-4-3-5-17(13(12)2)20-25(23,24)16-10-14-6-7-18(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFKKWRXIZMDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)
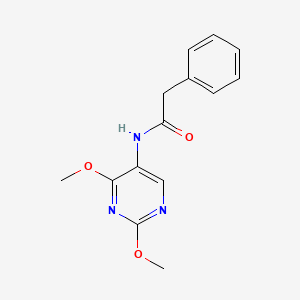
![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)
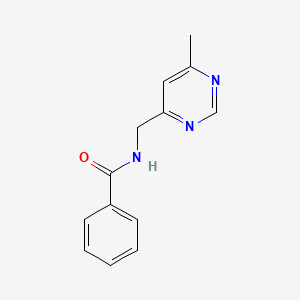
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2749912.png)
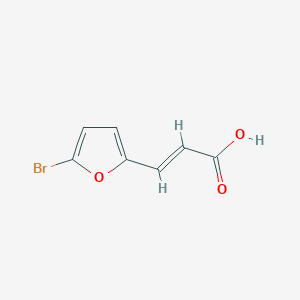
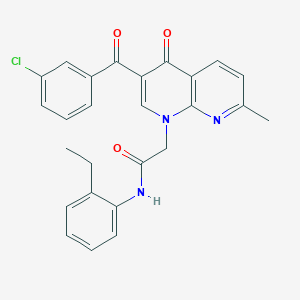
![tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2749916.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
